2-(3,4-dimethylphenoxy)-N-ethylacetamide
Description
2-(3,4-Dimethylphenoxy)-N-ethylacetamide is an acetamide derivative characterized by a phenoxy group substituted with methyl groups at the 3- and 4-positions and an ethylamino moiety attached to the carbonyl group. Its molecular formula is C₁₂H₁₇NO₂, with a molecular weight of 223.27 g/mol (calculated). The compound’s structure combines aromatic and aliphatic components, making it a subject of interest in medicinal chemistry and agrochemical research. The ethyl group on the acetamide nitrogen contributes to its lipophilicity, while the dimethylphenoxy moiety may influence steric and electronic interactions in biological systems .
Properties
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-ethylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-4-13-12(14)8-15-11-6-5-9(2)10(3)7-11/h5-7H,4,8H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFQVGYEFBLXLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)COC1=CC(=C(C=C1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Properties
Key Findings :
Substituent Position and Bioactivity: The 3,4-dimethylphenoxy group in the target compound provides optimal steric and electronic interactions for metalloproteinase inhibition compared to 2,6-dimethylphenoxy derivatives, which exhibit reduced binding due to increased steric hindrance .
N-Substituent Effects :
- N-Ethyl vs. N-Methyl-N-Phenyl : The ethyl group balances lipophilicity and conformational flexibility, whereas the bulkier N-methyl-N-phenyl derivative (MW = 269.34) is associated with agrochemical applications, likely due to prolonged environmental persistence .
- Sulfamoyl-containing analogues (e.g., ) exhibit distinct bioactivity profiles, including antimicrobial properties, attributed to the sulfonamide group’s hydrogen-bonding capacity.
Physicochemical and Pharmacokinetic Comparisons
Table 2: ADMET and Physicochemical Properties
Key Findings :
- Lipophilicity : The target compound’s LogP (3.2) reflects moderate lipophilicity, suitable for blood-brain barrier penetration, whereas dimethoxy analogues (LogP = 1.8) are more hydrophilic .
- Solubility : Chlorinated derivatives (e.g., alachlor) exhibit poor water solubility (0.02 mg/mL), limiting their therapeutic use but enhancing herbicidal activity .
- Toxicity : Ethyl-substituted acetamides generally show lower toxicity compared to N-methyl-N-phenyl or chlorinated variants, which are linked to hepatotoxicity and ecotoxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
